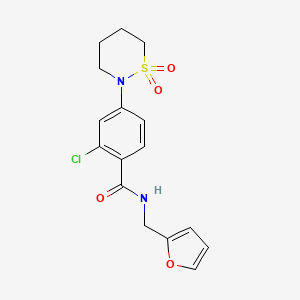

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC20020520

Molecular Formula: C16H17ClN2O4S

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17ClN2O4S |

|---|---|

| Molecular Weight | 368.8 g/mol |

| IUPAC Name | 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C16H17ClN2O4S/c17-15-10-12(19-7-1-2-9-24(19,21)22)5-6-14(15)16(20)18-11-13-4-3-8-23-13/h3-6,8,10H,1-2,7,9,11H2,(H,18,20) |

| Standard InChI Key | OONCFNJYGODKLU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=CC=CO3)Cl |

Introduction

Molecular Formula and Weight

The molecular formula of the compound is , with a molecular weight of approximately 356.78 g/mol. Its structure features:

-

A benzamide core substituted with chlorine at the 2-position.

-

A thiazinane ring (a six-membered heterocyclic ring containing sulfur and nitrogen) with a sulfonyl group at the 1-position.

-

A furan ring attached via an N-(furan-2-ylmethyl) linkage.

Synthesis

The synthesis of such compounds generally involves multistep reactions, including:

-

Chlorination of benzamide derivatives.

-

Formation of the thiazinane ring through cyclization reactions involving sulfur-containing reagents.

-

Attachment of the furan moiety via alkylation or amidation reactions.

For example:

-

Starting from 2-chlorobenzoyl chloride, the thiazinane ring can be introduced using amine and sulfur-based nucleophiles under controlled conditions.

-

Subsequent coupling with furan derivatives completes the synthesis.

Potential Applications

Compounds with similar structural motifs have been explored for their biological activities:

-

Anticancer Activity: Benzamide derivatives are known to inhibit tumor cell growth by targeting histone deacetylases or other cellular pathways .

-

Anti-inflammatory Properties: The thiazinane-sulfonyl group is associated with non-steroidal anti-inflammatory drug (NSAID) activity .

-

Antimicrobial Activity: Furan-based compounds often exhibit antibacterial or antifungal effects .

Mechanism of Action

The biological activity of such compounds can be attributed to:

-

Interaction with enzymes or receptors via hydrogen bonding (amide group) and π-π stacking (aromatic rings).

-

Modulation of oxidative stress due to the sulfonyl group.

Related Studies

Several studies have investigated structurally similar compounds:

-

Thiazinane derivatives have shown promising anti-inflammatory properties through inhibition of cyclooxygenase enzymes .

-

Benzamide derivatives substituted with heterocyclic groups exhibit potent anticancer activity against cell lines like MCF7 and HCT116 .

-

Furan-containing molecules have demonstrated antimicrobial efficacy by disrupting bacterial cell membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume